(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is of significant interest due to its potential biological activities and its role as a precursor in the synthesis of various bioactive molecules.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as 2-(7-fluoro-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2h-isoindoline-1,3-diones, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
Biochemical Pathways
If the compound acts similarly to related structures, it may interfere with the heme biosynthesis pathway by inhibiting the enzyme protoporphyrinogen oxidase . This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of heme, a vital component of various proteins including hemoglobin and cytochromes.
Result of Action
If it acts as an inhibitor of protoporphyrinogen oxidase, it could potentially lead to the accumulation of protoporphyrinogen ix and a decrease in the levels of heme . This could disrupt the function of heme-dependent proteins, leading to various physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
A robust and metal catalyst-free method has been developed for the synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol. This method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide in water at room temperature . The reaction is highly regioselective and offers a good substrate scope, producing both N-substituted and N-unsubstituted products .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for scale-up. The use of water as a solvent and the absence of metal catalysts make this method environmentally friendly and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly for compounds targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol is unique due to its specific structural features and the resulting biological activities. Its ability to act as a precursor for various bioactive molecules and its environmentally friendly synthesis method further distinguish it from similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLQOUQCZZTDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618504 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36884-17-0 | |
Record name | (3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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